1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Overview
Description
1-(2-Furoyl)-4-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]piperazine is a complex organic compound that features a furan ring, a pyrazole ring, and a piperazine ring
Preparation Methods
The synthesis of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multiple steps:
Formation of the Furoyl Group: The furoyl group can be introduced via the reaction of furan with an appropriate acylating agent, such as furoyl chloride, under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Coupling Reactions: The final step involves coupling the furoyl and pyrazole intermediates with piperazine. This can be achieved through a nucleophilic substitution reaction, where the furoyl chloride reacts with piperazine, followed by the addition of the pyrazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Furoyl)-4-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Furoyl)-4-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furoyl and pyrazole rings may also contribute to the compound’s binding affinity to target proteins, influencing its activity.
Comparison with Similar Compounds
1-(2-Furoyl)-4-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]piperazine can be compared with similar compounds such as:
1-(2-Furoyl)piperazine: This compound lacks the pyrazole ring and nitro group, making it less complex and potentially less active in certain applications.
4-(3-Nitro-1H-pyrazol-1-yl)piperazine: This compound lacks the furoyl group, which may affect its overall stability and reactivity.
1-(2-Furoyl)-4-(3-pyrazolyl)piperazine: This compound lacks the nitro group, which may reduce its potential for certain chemical reactions and biological activities.
The uniqueness of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(3-nitropyrazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5/c21-14(4-6-19-5-3-13(16-19)20(23)24)17-7-9-18(10-8-17)15(22)12-2-1-11-25-12/h1-3,5,11H,4,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUDANYZSRWRAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C=CC(=N2)[N+](=O)[O-])C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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